

Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities

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Compound of Interest

Compound Name: 5,8-dibromo-2-methylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms the structural backbone of a diverse class of molecules with significant and wide-ranging biological activities. This technical guide provides an in-depth overview of the current research on quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[3]

Kinase Inhibition

Many quinoxaline derivatives function as selective ATP-competitive inhibitors of various kinases.[3] These include key players in cancer progression such as:

- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)







- Epidermal Growth Factor Receptor (EGFR)
- Proto-oncogene tyrosine-protein kinase (Src)
- Cyclin-Dependent Kinases (CDKs)[3]

The inhibition of these kinases disrupts signaling pathways responsible for tumor growth, angiogenesis, and metastasis.

Below is a simplified representation of the role of quinoxaline derivatives in inhibiting kinasemediated signaling.



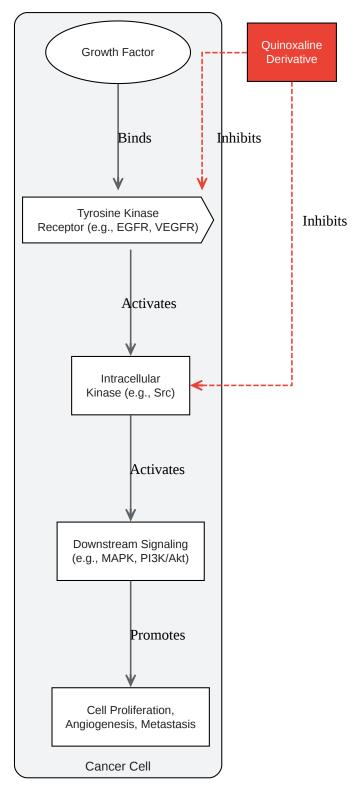


Figure 1: Quinoxaline Derivatives in Kinase Inhibition

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Caption: Quinoxaline Derivatives in Kinase Inhibition



Cytotoxic Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound	Cell Line	IC50 (μM)	Reference
Compound 3	Ty-82 (Leukemia)	2.5	[1]
THP-1 (Leukemia)	1.6	[1]	
Compound 6k	PC-3 (Prostate)	12.17 ± 0.9	[4]
HeLa (Cervical)	9.46 ± 0.7	[4]	
HCT-116 (Colon)	10.88 ± 0.8	[4]	_
MCF-7 (Breast)	6.93 ± 0.4	[4]	
Compound IV	PC-3 (Prostate)	2.11	[5]
HepG2 (Liver)	>50	[5]	
Doxorubicin (Standard)	PC-3 (Prostate)	8.87 ± 0.6	[4]
HeLa (Cervical)	5.57 ± 0.4	[4]	
HCT-116 (Colon)	5.23 ± 0.3	[4]	_
MCF-7 (Breast)	4.17 ± 0.2	[4]	

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7][8] Their structural versatility allows for modifications that can enhance their potency and spectrum of activity.[9]

Antibacterial and Antifungal Activity Data



The table below presents the minimal inhibitory concentration (MIC) and zone of inhibition (ZOI) for various quinoxaline derivatives against selected microbial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound	Microorganism	MIC (μg/mL)	ZOI (mm)	Reference
Antibacterial				
Compound 5c	E. coli	-	Highly Active	[7]
Compound 5d	E. coli	-	Highly Active	[7]
Compound 7a	E. coli	-	Highly Active	[7]
Compound 7c	E. coli	-	Highly Active	[7]
Compound 67	S. aureus	-	14	[10]
B. pumilus	-	14	[10]	
E. coli	-	16	[10]	
Antifungal				
Compound 5j	Rhizoctonia solani	8.54	-	[8]
Compound 5t	Rhizoctonia solani	12.01	-	[8]
Compound 67	A. niger	-	17	[10]
P. notatum	-	17	[10]	
Azoxystrobin (Standard)	Rhizoctonia solani	26.17	-	[8]

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been a subject of growing interest, with studies demonstrating their efficacy against a range of viruses.[11][12] These compounds can interfere with various stages of the viral life cycle. For instance, some derivatives have shown



the ability to target the NS1 protein of the influenza virus, a highly conserved protein essential for viral replication.[11]

One notable derivative, 1-(4-chloro-8-methyl[1][7][11]triazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea, has been reported to reduce the number of plaques of the Herpes simplex virus by 25% at a concentration of 20 μ g/mL.[11]

Anti-inflammatory Activity

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[13] [14] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinoxalines are attributed to their ability to suppress the expression of several inflammatory modulators, including:

- Cyclooxygenase (COX)[14]
- Cytokines (e.g., IL-1β, TNF-α)[13][14]
- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)[14]
- p38α Mitogen-Activated Protein Kinase (p38α MAPK)[14]

By targeting these pathways, quinoxaline derivatives can effectively reduce the inflammatory response.

The following diagram illustrates the general mechanism of anti-inflammatory action of quinoxaline derivatives.



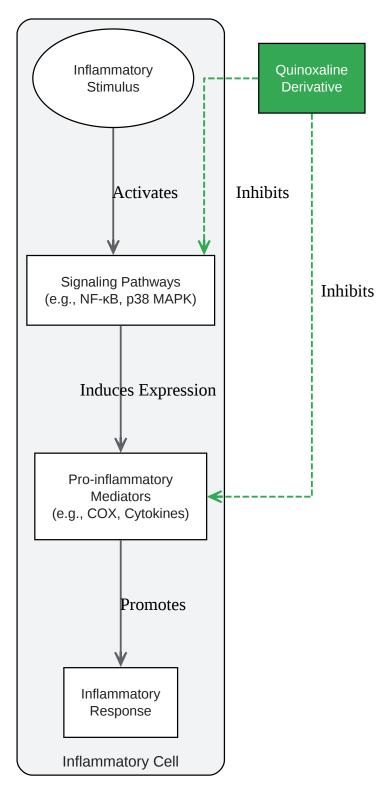


Figure 2: Anti-inflammatory Mechanism of Quinoxaline Derivatives



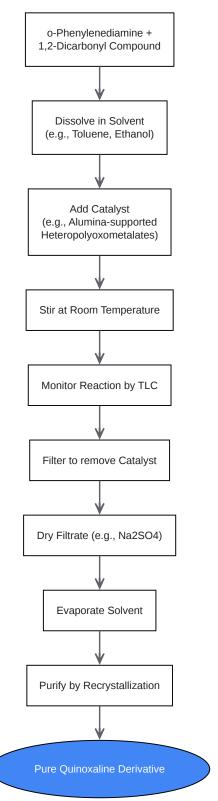


Figure 3: General Synthesis Workflow

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